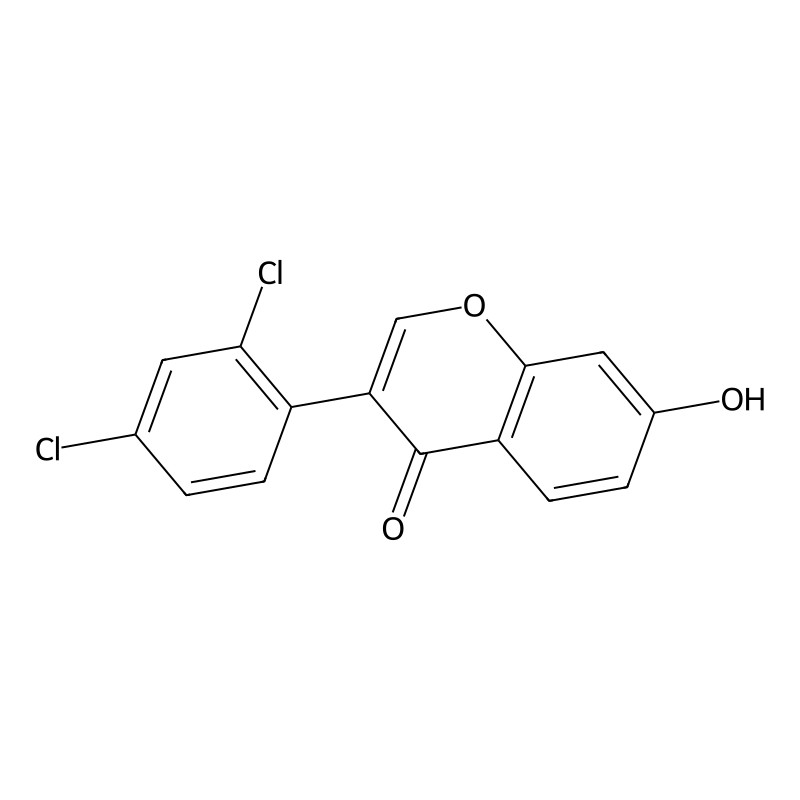

3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one is a synthetic compound belonging to the class of chromenones, specifically characterized by the presence of a dichlorophenyl group at the 3-position and a hydroxyl group at the 7-position of the chromenone structure. Its molecular formula is C15H8Cl2O3, and it has a molecular weight of approximately 305.13 g/mol. The compound exhibits significant structural features that contribute to its biological activities and potential applications in various fields.

The reactivity of 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one is primarily influenced by its functional groups. The hydroxyl group can participate in hydrogen bonding, enhancing solubility in polar solvents and influencing its interaction with biological targets. Furthermore, the dichlorophenyl moiety can undergo electrophilic substitution reactions due to the electron-withdrawing nature of the chlorine atoms, making the aromatic ring more reactive towards nucleophiles.

Research indicates that 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one exhibits notable biological activities, including anti-inflammatory and anticancer properties. It has been shown to inhibit specific kinases, which are crucial in various signaling pathways implicated in cancer progression. In vitro studies suggest that this compound can effectively reduce cell proliferation in certain cancer cell lines, making it a candidate for further pharmacological exploration .

The synthesis of 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. Common methods include:

- Condensation Reaction: The initial step often involves a condensation reaction between appropriate phenolic compounds and aldehydes or ketones to form chromenone derivatives.

- Halogenation: The introduction of chlorine substituents on the phenyl ring can be achieved through electrophilic aromatic substitution reactions using chlorinating agents.

- Hydroxylation: Hydroxylation at the 7-position can be performed using hydroxylating agents or via specific enzymatic pathways.

These methods allow for the precise control over the functional groups present in the final compound .

3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one has potential applications in various domains:

- Pharmaceuticals: Its anticancer and anti-inflammatory properties make it a candidate for drug development.

- Agriculture: Compounds with similar structures have been explored for use as agrochemicals due to their biological activity against pests and diseases.

- Biochemical Research: As a kinase inhibitor, this compound can serve as a tool in studying signaling pathways involved in cancer and other diseases.

Studies investigating the interactions of 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one with biological macromolecules have revealed its potential as a Src kinase inhibitor. The compound's binding affinity to this target suggests that it may modulate cellular processes related to growth and proliferation. Further research is necessary to elucidate its mechanism of action and specificity towards different kinases .

Several compounds share structural similarities with 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 7-Hydroxychromone | Contains a hydroxyl group at position 7 | Known for its Src kinase inhibition |

| 3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one | Similar dichlorophenyl structure but with one chlorine | Different biological activity profile |

| 6-Hydroxyflavone | Hydroxylated flavonoid structure | Exhibits antioxidant properties |

| 5-Hydroxyflavone | Hydroxylated at position 5 | Known for its neuroprotective effects |

These compounds illustrate variations in biological activity and structural features while highlighting the unique aspects of 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one, particularly its specific halogenation pattern and associated pharmacological properties .

The synthesis of 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one requires sophisticated multi-step organic synthesis approaches that incorporate both the dichlorophenyl moiety and the hydroxylated chromenone core structure [1]. Multi-step synthesis pathways for chromenone derivatives typically involve sequential transformations that build molecular complexity through carefully orchestrated bond-forming reactions [28].

The construction of halogenated chromenones generally follows established synthetic routes that begin with appropriately substituted starting materials. One prominent approach involves the use of 2-hydroxyacetophenone derivatives as key intermediates, which undergo condensation reactions with substituted benzaldehydes to form the chromenone framework [4]. The incorporation of the 2,4-dichlorophenyl substituent can be achieved through various methodologies, including Claisen condensation reactions followed by cyclization steps [5].

Research has demonstrated that multi-component reactions represent an efficient strategy for chromenone synthesis, where three or more reactants are combined in a single reaction vessel to form the target product [13]. These approaches offer advantages in terms of atom economy and reduced waste generation compared to traditional stepwise synthesis protocols [28]. The multi-component approach for synthesizing dichlorophenyl chromenones typically involves the reaction of substituted salicylaldehydes, acetonitriles, and appropriate halogenated aromatic compounds under controlled conditions [4].

Sequential synthetic pathways often employ protecting group strategies to ensure selective functionalization at desired positions on the chromenone scaffold [1]. The installation of the hydroxyl group at the 7-position requires careful consideration of reaction conditions to prevent unwanted side reactions or decomposition of the halogenated aromatic ring [5]. Temperature control and appropriate solvent selection are critical parameters that influence both yield and selectivity in these multi-step transformations [28].

Table 1 summarizes key synthetic approaches for multi-step chromenone synthesis:

| Synthetic Route | Key Reagents | Reaction Conditions | Reported Yield |

|---|---|---|---|

| Claisen Condensation | Ethyl acetoacetate, phenols | Acidic catalyst, elevated temperature | 52-95% [14] |

| Multi-component Reaction | Salicylaldehyde, acetonitrile, base | Potassium tert-butoxide in dimethylformamide | 60-85% [4] |

| Sequential Cyclization | Acetophenone derivatives, aldehydes | Microwave heating, morpholine | 70-90% [1] |

Green Chemistry Approaches for Halogenated Chromenones

Green chemistry methodologies for the synthesis of halogenated chromenones have gained significant attention due to their environmental benefits and improved sustainability profiles [7]. These approaches focus on reducing the use of toxic solvents, minimizing waste generation, and employing renewable feedstocks in the synthesis of dichlorophenyl chromenone derivatives [11].

Water-mediated synthesis represents a prominent green chemistry approach for chromenone preparation [10]. Research has shown that aqueous reaction media can effectively facilitate the formation of chromenone rings while eliminating the need for organic solvents [12]. The use of water as a reaction medium not only reduces environmental impact but also often leads to improved reaction selectivity and product purity [24].

Microwave-assisted synthesis has emerged as another important green technology for halogenated chromenone preparation [7]. This methodology offers several advantages including reduced reaction times, enhanced yields, and improved energy efficiency compared to conventional heating methods [11]. Microwave irradiation enables precise temperature control and uniform heating, which is particularly beneficial for the synthesis of sensitive halogenated compounds [15].

Catalyst development has played a crucial role in advancing green synthesis approaches for chromenones [10]. Heterogeneous catalysts, particularly those based on magnetic nanoparticles, offer advantages of easy recovery and reusability [7]. Iron oxide-based catalysts have demonstrated excellent performance in chromenone synthesis, providing good yields while maintaining catalyst stability through multiple reaction cycles [11].

Solvent-free methodologies represent another important green chemistry approach for halogenated chromenone synthesis [14]. Mechanochemical synthesis using ball milling techniques has shown promise for preparing chromenone derivatives under solvent-free conditions [14]. These approaches eliminate solvent-related waste and often provide improved atom economy compared to solution-phase methods [12].

The development of photochemical methods for chromenone synthesis represents an emerging green technology [9]. Visible light-induced reactions offer mild reaction conditions and avoid the use of metal catalysts, making them attractive for sustainable synthesis applications [12]. These photochemical approaches have demonstrated effectiveness for various chromenone derivatives while maintaining good functional group tolerance [9].

Solid-State vs. Solution-Phase Synthesis Comparisons

The comparison between solid-state and solution-phase synthesis methodologies for 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one reveals distinct advantages and limitations for each approach [14] [15]. Solid-state synthesis, particularly mechanochemical methods, offers unique benefits in terms of environmental impact and reaction efficiency [14].

Mechanochemical synthesis using ball milling techniques has demonstrated effectiveness for chromenone preparation under solvent-free conditions [14]. This approach provides excellent atom economy and eliminates the need for organic solvents, making it an attractive option for sustainable synthesis [14]. The mechanical energy input in ball milling facilitates bond formation and cyclization reactions that might otherwise require elevated temperatures or extended reaction times in solution [14].

Solid-phase synthesis methodologies offer advantages in terms of purification and product isolation [33]. The attachment of reactants to solid supports enables facile separation of products from unreacted starting materials and by-products through simple filtration procedures [33]. This approach is particularly beneficial for multi-step synthesis sequences where intermediate purification steps can be streamlined [33].

Solution-phase synthesis remains the most widely employed approach for chromenone preparation due to its versatility and well-established reaction protocols [4]. Solution-phase methods allow for precise control of reaction conditions, including temperature, concentration, and stoichiometry [28]. The homogeneous nature of solution-phase reactions often leads to more predictable reaction outcomes and easier optimization [1].

Temperature control represents a critical parameter that differs significantly between solid-state and solution-phase approaches [16]. Solid-state reactions often proceed at lower temperatures due to the intimate contact between reactants, while solution-phase reactions may require elevated temperatures to achieve comparable reaction rates [14]. The thermal stability of halogenated compounds becomes an important consideration when selecting between these approaches [16].

Reaction monitoring and optimization strategies differ substantially between solid-state and solution-phase methodologies [15]. Solution-phase reactions allow for real-time monitoring through spectroscopic techniques, while solid-state reactions require alternative analytical approaches [14]. The optimization of solid-state reactions often relies on empirical studies of milling time, ball-to-powder ratios, and mechanical energy input [14].

Table 2 provides a comparative analysis of solid-state and solution-phase synthesis approaches:

| Parameter | Solid-State Synthesis | Solution-Phase Synthesis |

|---|---|---|

| Solvent Requirements | Minimal or none [14] | Organic solvents required [4] |

| Reaction Temperature | Ambient to moderate [14] | Variable, often elevated [1] |

| Purification Complexity | Simplified filtration [33] | Multiple extraction steps [1] |

| Environmental Impact | Reduced waste generation [14] | Higher solvent consumption [4] |

| Scalability | Limited by equipment [14] | Readily scalable [28] |

Purification Techniques for Polyhalogenated Heterocycles

The purification of polyhalogenated heterocycles, including 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one, requires specialized techniques due to the unique properties imparted by halogen substituents [17] [18]. These compounds often exhibit distinct chromatographic behavior and solubility characteristics that necessitate tailored purification approaches [34].

Column chromatography remains the most versatile and widely employed purification technique for halogenated chromenones [22]. The selection of appropriate stationary phases and mobile phase compositions is critical for achieving effective separation of target compounds from impurities [36]. Silica gel chromatography using gradient elution systems has proven particularly effective for purifying dichlorophenyl chromenone derivatives [1] [5].

High-performance liquid chromatography techniques offer superior resolution for the purification of polyhalogenated heterocycles [20] [35]. The use of specialized column chemistries, including chiral stationary phases and halogen-selective materials, enables the separation of closely related structural isomers [36]. Reversed-phase chromatography using carbon-18 stationary phases has demonstrated effectiveness for purifying halogenated aromatic compounds [20].

Recrystallization techniques require careful consideration of solvent selection for polyhalogenated compounds [21]. The presence of halogen atoms significantly influences solubility patterns, often requiring mixed solvent systems to achieve optimal purification [21]. Hot filtration methods may be necessary to remove insoluble impurities that can interfere with crystallization processes [21].

Gas chromatographic methods provide excellent separation capabilities for volatile halogenated heterocycles [34]. The use of both polar and non-polar capillary columns enables comprehensive analysis and purification of complex mixtures containing multiple halogenated isomers [34]. Temperature programming techniques are particularly important for achieving baseline separation of compounds with similar boiling points [34].

Solid-phase extraction methodologies offer advantages for sample preparation and preliminary purification of halogenated compounds [19]. These techniques enable selective retention or removal of target compounds based on their chemical properties, facilitating subsequent purification steps [19]. The development of specialized sorbent materials has improved the efficiency of solid-phase extraction for halogenated heterocycles [19].

Crystallization optimization strategies for polyhalogenated heterocycles often require systematic evaluation of multiple solvent systems [22]. The formation of suitable crystal lattices can be influenced by intermolecular halogen bonding interactions, which affect both crystal packing and purity [18]. Slow crystallization techniques, including vapor diffusion and temperature gradient methods, have proven effective for obtaining high-purity halogenated compounds [22].

Table 3 summarizes purification techniques and their effectiveness for polyhalogenated heterocycles:

| Purification Method | Separation Mechanism | Typical Recovery | Purity Level |

|---|---|---|---|

| Column Chromatography | Differential adsorption [1] | 70-90% | >95% |

| High-Performance Liquid Chromatography | Size and polarity exclusion [20] | 80-95% | >98% |

| Recrystallization | Selective crystallization [21] | 60-85% | >99% |

| Gas Chromatography | Volatility differences [34] | 85-95% | >97% |

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic